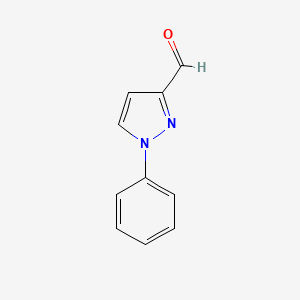

1-phenyl-1H-pyrazole-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-8-9-6-7-12(11-9)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKVVJDPHDRHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540628 | |

| Record name | 1-Phenyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40261-59-4 | |

| Record name | 1-Phenyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-phenyl-1H-pyrazole-3-carbaldehyde

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 1-phenyl-1H-pyrazole-3-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry and materials science. The document is structured to offer not only procedural details but also a deep understanding of the underlying chemical principles, empowering researchers, scientists, and drug development professionals. We will delve into the prevalent synthetic methodologies, with a particular focus on the Vilsmeier-Haack reaction, providing a rationale for experimental choices. Furthermore, a comprehensive guide to the structural elucidation and characterization of the title compound using modern analytical techniques is presented. This document aims to be a definitive resource, blending theoretical knowledge with practical, field-proven insights.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a "biologically privileged" five-membered N-heteroaromatic scaffold containing two adjacent nitrogen atoms.[1] This structural motif is a cornerstone in modern drug discovery, with numerous pyrazole-containing compounds gaining approval for treating a wide array of diseases, including various cancers, HIV, and pulmonary hypertension.[2] The metabolic stability of the pyrazole ring and its ability to participate in various non-covalent interactions make it an attractive scaffold for the design of therapeutic agents.[2]

This compound, in particular, serves as a versatile intermediate for the synthesis of a diverse range of more complex molecules. The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, including the formation of Schiff bases, chalcones, amides, and other heterocyclic systems.[3][4] This positions it as a key starting material for generating libraries of compounds for high-throughput screening in drug discovery programs and for the development of novel organic materials.[5]

Synthesis of this compound: A Detailed Exposition

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][4][6][7] This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is a chloroiminium salt, to introduce a formyl group onto a nucleophilic substrate.[10][11] The Vilsmeier reagent is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[8][12][13]

The mechanism can be dissected into two key stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[10][13]

-

Electrophilic Aromatic Substitution: The electron-rich pyrazole ring of the starting material, typically a phenylhydrazone derivative, attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[8][11]

The choice of the Vilsmeier-Haack reaction is predicated on its reliability, generally good yields, and the ready availability of the starting materials. The reaction conditions are also relatively mild, making it suitable for a range of substrates.

Diagram 1: The Vilsmeier-Haack Reaction Mechanism

Caption: A simplified workflow of the Vilsmeier-Haack reaction for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The synthesis is typically a two-step process starting from a substituted acetophenone and phenylhydrazine to form the corresponding phenylhydrazone, which is then subjected to the Vilsmeier-Haack reaction.[3][4][6]

Step 1: Synthesis of the Phenylhydrazone Intermediate

-

Reactants: A mixture of a para-substituted acetophenone (1 equivalent) and phenylhydrazine (1 equivalent) is prepared.

-

Solvent and Catalyst: Ethanol is commonly used as the solvent, with a few drops of glacial acetic acid serving as a catalyst.[3]

-

Reaction Conditions: The reaction mixture is typically refluxed or irradiated with microwaves to accelerate the reaction.[3]

-

Work-up: Upon completion, the reaction mixture is poured onto crushed ice to precipitate the phenylhydrazone product. The solid is then filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.

Step 2: Vilsmeier-Haack Formylation

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a stirrer and under an inert atmosphere, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is then added dropwise while maintaining the low temperature.

-

Addition of the Phenylhydrazone: The synthesized phenylhydrazone (1 equivalent) is added in small portions to the freshly prepared Vilsmeier reagent.

-

Reaction Conditions: The reaction mixture is stirred at room temperature and then heated to 60-80°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[14]

-

Work-up and Purification: After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with a base such as sodium acetate or sodium hydroxide solution. The precipitated product, this compound, is filtered, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel or by recrystallization.[13]

Diagram 2: Experimental Workflow for Synthesis

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands to look for include:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Aldehyde C-H stretch | ~2850 and ~2750 | Two distinct, often weak, bands |

| Aldehyde C=O stretch | ~1670-1700 | A strong, sharp absorption |

| Pyrazole C=N stretch | ~1580-1610 | Characteristic ring stretching |

| Aromatic C=C stretch | ~1450-1600 | Multiple bands from the phenyl and pyrazole rings |

| Aromatic C-H stretch | >3000 | Stretching vibrations of the aromatic protons |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful tools for elucidating the detailed structure of the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehyde proton, the pyrazole ring protons, and the protons of the phenyl group. The aldehyde proton typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm).[6] The pyrazole ring protons will also appear as distinct signals, and the protons of the phenyl group will show a multiplet in the aromatic region (δ 7.2-8.0 ppm).[6]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the aldehyde group (δ ~185-195 ppm) and the carbons of the pyrazole and phenyl rings.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound.

Physical Properties

| Property | Value |

| Appearance | White to off-white or yellow powder/crystals[5] |

| Melting Point | Typically in the range of 145-150°C[5] |

| Solubility | Generally soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Alternative Synthetic Approaches

While the Vilsmeier-Haack reaction is the most prevalent method, other synthetic routes to pyrazole-3-carbaldehydes have been reported. These include:

-

Oxidation of the corresponding alcohol: If 1-phenyl-1H-pyrazole-3-methanol is available, it can be oxidized to the aldehyde using standard oxidizing agents.

-

Palladium-catalyzed cross-coupling reactions: Starting from a suitably functionalized pyrazole, such as a triflate, a formyl group can be introduced via a palladium-catalyzed carbonylation reaction.[15][16]

The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific substitution patterns required.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the synthesis and characterization of this compound. The Vilsmeier-Haack reaction stands out as a robust and reliable method for its preparation. The detailed characterization data presented herein serves as a benchmark for researchers working with this important molecule.

The continued interest in pyrazole-based compounds for drug discovery and materials science ensures that this compound will remain a valuable and frequently utilized building block. Future research may focus on developing even more efficient and sustainable synthetic methods, as well as exploring its utility in novel multicomponent reactions to generate diverse molecular scaffolds.[1]

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. degres.eu [degres.eu]

- 4. asianpubs.org [asianpubs.org]

- 5. nbinno.com [nbinno.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Vilsmeier haack rxn | PPTX [slideshare.net]

- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 14. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. epubl.ktu.edu [epubl.ktu.edu]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenyl-1H-pyrazole-3-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 1-phenyl-1H-pyrazole-3-carbaldehyde (CAS No: 40261-59-4), a key heterocyclic building block in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, predictive analytics, and validated analytical protocols. We delve into the structural, physical, and spectroscopic properties of the molecule, explain the causality behind experimental choices for its characterization, and provide detailed, field-proven methodologies for its analysis.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a bifunctional organic molecule featuring a phenyl-substituted pyrazole ring and a reactive aldehyde group. The pyrazole moiety is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals, prized for its metabolic stability and versatile biological interactions. The aldehyde serves as a crucial synthetic handle, enabling a wide array of chemical transformations. This unique combination makes it a valuable intermediate for synthesizing a diverse range of complex molecules, particularly in the development of novel therapeutic agents and functional materials.[1] Its derivatives are widely investigated for anti-inflammatory, antimicrobial, and antifungal properties.

Chemical Identity and Structure

The fundamental identity of this compound is established by its molecular formula and structure. The phenyl group at the N1 position and the carbaldehyde at the C3 position of the pyrazole ring define its reactivity and physical characteristics.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior, influencing everything from reaction kinetics to bioavailability. The data presented below is a consolidation of available experimental data for close isomers and predictive models.

| Property | Value | Source / Method |

| CAS Number | 40261-59-4 | Chemical Registry |

| Molecular Formula | C₁₀H₈N₂O | - |

| Molecular Weight | 172.18 g/mol | Calculated |

| Physical Appearance | White to light orange crystalline powder | Analogy to similar compounds[1] |

| Melting Point | ~146-148 °C (estimated) | Based on 3-phenyl-1H-pyrazole-4-carbaldehyde isomer |

| Solubility | Sparingly soluble in water | Experimental data for isomer: 10.3 µg/mL at pH 7.4 |

| Predicted LogP | 1.3 - 1.8 | Computational Prediction |

| Predicted pKa | ~1.5 (most basic), ~12.5 (most acidic) | Computational Prediction |

Note: Experimental data for the exact this compound isomer is limited. Values for the closely related 4-carbaldehyde isomer are provided for strong estimation.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity confirmation of the compound. The expected spectral features are outlined below, based on data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The most downfield signal will be the aldehyde proton (–CHO), anticipated around δ 9.4-10.0 ppm as a singlet. The protons on the pyrazole ring will appear as distinct signals, with the proton at the C5 position typically appearing around δ 8.2-8.5 ppm . The phenyl group protons will present as a multiplet in the aromatic region, approximately δ 7.2–7.8 ppm .[2]

-

¹³C NMR: The carbon spectrum will be characterized by the aldehyde carbonyl carbon signal, expected to be significantly downfield around δ 185-187 ppm . The carbon atoms of the pyrazole and phenyl rings will resonate in the δ 110-152 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands are expected at:

-

~2850 and ~2750 cm⁻¹: C-H stretch of the aldehyde (Fermi doublet).

-

~1670-1700 cm⁻¹: A strong C=O stretching vibration from the aldehyde carbonyl group.[2]

-

~1605 cm⁻¹: C=N stretching of the pyrazole ring.[2]

-

~1500 and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic phenyl ring.

-

~1340 cm⁻¹: C-N stretching vibrations.[2]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 172 . The fragmentation pattern of pyrazoles is complex but typically involves characteristic losses. Key expected fragments would result from:

-

Loss of the aldehyde group (–CHO), leading to a fragment at m/z 143.

-

Cleavage of the pyrazole ring, often involving the expulsion of a nitrogen molecule (N₂) or hydrogen cyanide (HCN), leading to characteristic lower mass fragments.

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized protocols are paramount. The following sections detail validated methods for determining key physicochemical properties.

Protocol for Melting Point Determination

Causality: The melting point is a fundamental indicator of purity. A sharp, narrow melting range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas impurities depress and broaden the melting range. The capillary method using a digital apparatus like a Mel-Temp provides a precise and reproducible measurement. The ramp rate is critical; a slow rate near the melting point ensures thermal equilibrium between the sample, the heating block, and the thermometer.

Caption: Workflow for Melting Point Determination via Capillary Method.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the crystalline sample of this compound is completely dry.

-

Loading: Crush a small amount of the sample into a fine powder. Tap the open end of a capillary tube into the powder to collect a small amount. Tap the sealed end of the tube on a hard surface to pack the powder down to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a Mel-Temp or similar apparatus.

-

Rapid Determination (Optional but Recommended): Set a high ramp rate (10-20 °C/min) to quickly find an approximate melting point. This saves time during the precise measurement.

-

Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step.

-

Slow Ramp: Decrease the heating rate to 1-2 °C per minute.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T_initial).

-

Recording: Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a liquid (T_final).

-

Reporting: The melting point is reported as the range from T_initial to T_final.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. By agitating an excess of the solid with the solvent (e.g., a buffer at a specific pH) for an extended period, the system reaches saturation. Subsequent separation of the solid and quantification of the dissolved solute provides a precise measure of solubility. Temperature control is vital as solubility is highly temperature-dependent.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of the desired solvent (e.g., 10 mL of pH 7.4 phosphate buffer) in a glass vial. The excess solid ensures that saturation will be reached.

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This duration is typically sufficient to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles.

-

Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile/water). Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

-

Calculation: The solubility is reported in units such as mg/mL or µg/mL.

Conclusion

This compound is a compound of significant scientific interest, possessing a unique combination of a stable, biologically relevant pyrazole core and a synthetically versatile aldehyde handle. Its physicochemical properties—moderate lipophilicity, low aqueous solubility, and defined spectroscopic signature—are characteristic of a valuable scaffold for drug discovery and organic synthesis. The protocols and data provided in this guide serve as a robust foundation for researchers, enabling reliable characterization and facilitating its application in the development of next-generation chemical entities.

References

An In-Depth Technical Guide to 1-phenyl-1H-pyrazole-3-carbaldehyde: Synthesis, Identification, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-1H-pyrazole-3-carbaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1][2] Its pyrazole core, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a "biologically privileged" scaffold found in numerous approved pharmaceuticals.[3][4] The presence of a reactive aldehyde group at the 3-position provides a versatile handle for extensive synthetic modifications, making it a valuable intermediate for the development of novel bioactive molecules and functional materials.[1] This guide offers a comprehensive overview of its chemical identity, a detailed, field-proven synthesis protocol, and insights into its applications, particularly within drug discovery.

Part 1: Core Compound Identification

Precise identification of chemical compounds is the bedrock of reproducible scientific research. This compound is cataloged across major chemical databases and supplier inventories under a primary CAS Registry Number and several other identifiers.

| Identifier Type | Identifier | Source |

| CAS Number | 40261-59-4 | [5][6][7] |

| Molecular Formula | C₁₀H₈N₂O | [1][5][7] |

| Molecular Weight | 172.18 g/mol | [1][5][7] |

| IUPAC Name | This compound | [5] |

| MDL Number | MFCD08437287 | [1][7] |

| SMILES String | O=CC1=NN(C2=CC=CC=C2)C=C1 | [5] |

Part 2: Synthesis and Mechanism

The most prevalent and efficient method for the synthesis of this compound and its analogs is the Vilsmeier-Haack reaction .[8][9][10][11] This reaction accomplishes the cyclization and formylation of a suitable precursor, typically an acetophenone phenylhydrazone, in a one-pot procedure.[11]

The Vilsmeier-Haack Reaction: Mechanistic Insight

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is a chloromethyleniminium salt. This reagent is generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃).[9][10][12] The Vilsmeier reagent then acts as the electrophile in the subsequent cyclization and formylation steps. The reaction is a powerful tool for formylating electron-rich aromatic and heterocyclic compounds.[10][12]

The causality behind this choice of reagents lies in their ability to create a highly reactive electrophilic species that can attack the enamine-like intermediate formed from the hydrazone, driving the cyclization to form the stable pyrazole ring. The subsequent hydrolysis of the resulting iminium salt intermediate introduces the aldehyde functionality.

Caption: Synthesis workflow for this compound via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, synthesized from established methodologies, designed for trustworthiness and reproducibility.[8][13][14]

Step 1: Preparation of the Vilsmeier-Haack Reagent

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 10 mL).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) dropwise to the DMF with constant stirring.[13]

-

Maintain the temperature at 0°C and stir the mixture for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

Step 2: Cyclization and Formylation

-

To the freshly prepared Vilsmeier reagent, add a solution of acetophenone phenylhydrazone (0.004 mol) in DMF (3 mL) in small portions.

-

After the addition is complete, stir the reaction mixture at 60-65°C for 4-6 hours.[13][14] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Workup and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated potassium carbonate (K₂CO₃) solution until the pH is approximately 7-8.[8]

-

The crude product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.[13]

Part 3: Characterization and Physicochemical Properties

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis and determination of its physical properties.

| Property | Value / Description | Source |

| Appearance | White to yellow powder/crystals | [2][15] |

| Purity | Typically ≥95% | [1][5][7] |

| Storage | Inert atmosphere, 2-8°C | [1][5][7] |

Spectroscopic Data (Typical Values):

-

¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. Expected signals include a singlet for the aldehyde proton (CHO) around δ 9.4 ppm, a singlet for the pyrazole ring proton at δ 8.2 ppm, and a multiplet for the two phenyl groups' protons between δ 7.2–7.8 ppm.[13]

-

IR (KBr, cm⁻¹): Infrared spectroscopy helps identify functional groups. Key absorption bands are expected around 2987 and 2790 cm⁻¹ (aldehyde C-H), 1756 cm⁻¹ (C=O stretching of the aldehyde), and 1605 cm⁻¹ (C=N stretching of the pyrazole ring).[13]

Part 4: Applications in Drug Discovery and Materials Science

The pyrazole scaffold is a cornerstone in medicinal chemistry, and this compound serves as a crucial starting material for a diverse range of biologically active compounds.[3][4]

Key Application Areas:

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of molecules with potential anti-inflammatory, antimicrobial, antifungal, analgesic, and anxiolytic properties.[1][11] The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build more complex molecular architectures.[1][11] For example, it can be used to synthesize Schiff bases, which are studied for their pharmacological potential.[1]

-

Agrochemicals: The compound is also utilized in the development of novel pesticides and herbicides.[1][16]

-

Dyes and Fluorescent Probes: The pyrazole ring system can be incorporated into dyes and fluorescent probes for chemical sensing and imaging applications.[1]

Caption: Key application areas for this compound.

Part 5: Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Classifications: It is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17][18][19]

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[5][7][22]

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. 40261-59-4|this compound|BLD Pharm [bldpharm.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. degres.eu [degres.eu]

- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpcbs.com [ijpcbs.com]

- 11. asianpubs.org [asianpubs.org]

- 12. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ossila.com [ossila.com]

- 16. chemimpex.com [chemimpex.com]

- 17. 1-Phenyl-1H-pyrazole-4-carboxaldehyde 54605-72-0 [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. 1-Phenyl-1H-pyrazole-4-carboxaldehyde AldrichCPR 54605-72-0 [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

- 21. aksci.com [aksci.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

crystal structure of 1-phenyl-1H-pyrazole-3-carbaldehyde derivatives

An In-Depth Technical Guide to the Crystal Structure of 1-Phenyl-1H-pyrazole-3-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant pharmacological activities. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount for rational drug design and the development of new therapeutic agents. This guide provides a comprehensive exploration of the synthesis, crystallization, and detailed structural analysis of this important class of molecules. We delve into the causality behind experimental choices, from synthetic strategy to the nuances of crystal packing, offering field-proven insights grounded in authoritative crystallographic data.

Introduction: The Significance of Structural Insight

Pyrazole derivatives are renowned for their diverse biological applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2][3][4] The this compound core, in particular, serves as a versatile synthon for creating complex molecular architectures. The aldehyde functional group is a reactive handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

The efficacy of a drug molecule is intrinsically linked to its three-dimensional shape and its ability to interact with a biological target. Single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of molecular structure, providing precise data on bond lengths, bond angles, and conformational preferences. Furthermore, it reveals the intricate network of non-covalent interactions—such as hydrogen bonds and π-π stacking—that govern how molecules assemble in the solid state.[5][6] This supramolecular assembly is not merely of academic interest; it dictates crucial physicochemical properties of an active pharmaceutical ingredient (API), including solubility, stability, and bioavailability. This guide will use specific examples from the crystallographic literature to illustrate these foundational principles.

Synthesis and Crystallization: From Molecule to Measurable Crystal

Synthetic Pathways: The Vilsmeier-Haack Approach

A robust and widely employed method for the synthesis of 1-phenyl-1H-pyrazole-3-carbaldehydes is the Vilsmeier-Haack reaction.[4][7][8] This one-pot reaction provides an efficient route to the target scaffold from readily available starting materials.

Causality of the Workflow: The reaction begins with the formation of a substituted acetophenone phenylhydrazone. This intermediate possesses the necessary N-N-C backbone. The subsequent cyclization and formylation are achieved using the Vilsmeier reagent (a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)). The electron-rich nature of the hydrazone facilitates electrophilic attack by the Vilsmeier reagent, leading to the formation of the stable, aromatic pyrazole ring with the desired carbaldehyde group at the 3-position.[4][7]

Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

-

Hydrazone Formation: A solution of 4-chloroacetophenone (1 mole equivalent) and phenylhydrazine (1 mole equivalent) in ethanol is refluxed for 1-2 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon cooling, the resulting 4-chloroacetophenone phenylhydrazone precipitates and is collected by filtration.

-

Vilsmeier-Haack Cyclization: The dried hydrazone is slowly added to a pre-cooled (0 °C) Vilsmeier reagent, prepared by adding POCl₃ (3 mole equivalents) to DMF (10 mole equivalents).

-

Reaction and Work-up: The reaction mixture is stirred at room temperature and then heated to 60-70 °C for several hours. After cooling, the mixture is carefully poured onto crushed ice and neutralized with a sodium hydroxide solution. The precipitated solid product is filtered, washed with water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[9]

Growing Single Crystals: The Art of Slow Evaporation

Obtaining high-quality single crystals is the most critical and often most challenging step for SCXRD analysis. The slow evaporation technique is a reliable method for growing crystals of pyrazole derivatives.

Principle of the Method: The principle lies in creating a supersaturated solution from which the solute (the pyrazole derivative) slowly precipitates in an ordered, crystalline form as the solvent evaporates. The slow rate is crucial to allow molecules sufficient time to orient themselves into a thermodynamically stable crystal lattice rather than crashing out as an amorphous powder.

Step-by-Step Crystallization Protocol:

-

Solvent Selection: Dissolve a small amount of the purified compound in a minimal volume of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture like chloroform/hexane) at room temperature. The ideal solvent is one in which the compound has moderate solubility.

-

Preparation: Filter the solution to remove any dust or particulate matter, which could act as unwanted nucleation sites.

-

Evaporation: Transfer the clear solution to a clean vial. Loosely cover the vial (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Harvesting: Once well-formed, block-like crystals appear, they can be carefully harvested from the mother liquor for analysis.

Core Structural Analysis: Insights from X-Ray Diffraction

The definitive structure of these derivatives is elucidated using single-crystal X-ray diffraction. This technique provides a precise map of electron density within the crystal, from which the positions of individual atoms can be determined.

Below is a general workflow for crystal structure determination, followed by a detailed analysis of a representative molecule, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[9]

Molecular Geometry

The fundamental structure of this compound derivatives consists of a planar pyrazole ring linked to a phenyl ring at the N1 position and another substituted phenyl ring at the C3 position. The relative orientation of these rings is a key structural feature.

For instance, in the crystal structure of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole ring is nearly planar.[9] However, the attached phenyl rings are twisted out of this plane. The dihedral angle (the angle of twist) between the pyrazole ring and the N1-phenyl ring is reported as 7.93(7)°. The dihedral angles with the C3-(4-chlorophenyl) ring are 24.43(9)° and 28.67(9)° (due to disorder in the chlorophenyl ring).[9] This non-coplanar arrangement is a common feature in such systems and is a result of minimizing steric hindrance between hydrogen atoms on the adjacent rings.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in a crystal is directed by a combination of weak and strong intermolecular forces. In pyrazole derivatives, hydrogen bonds and π-π stacking interactions are typically dominant.[5][10]

-

Hydrogen Bonding: While lacking classic O-H or N-H donors, these molecules can form weak C—H⋯O hydrogen bonds. In the case of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, molecules are linked by these C—H⋯O interactions, where a hydrogen atom from a phenyl ring interacts with the oxygen atom of the carbaldehyde group on an adjacent molecule. These interactions create specific ring motifs, such as R²₁(7) and R²₂(10) in graph-set notation, which describe the patterns of hydrogen-bonded atoms.[9]

-

π–π Interactions: The aromatic pyrazole and phenyl rings are electron-rich and can interact favorably with each other. In the aforementioned chloro-derivative, π–π stacking is observed between the pyrazole and phenyl rings of neighboring molecules, with a centroid-to-centroid distance of 3.758(1) Å.[9] This distance is characteristic of stabilizing π-stacking interactions.

These combined interactions build a stable, three-dimensional supramolecular architecture.

Data Summary and Comparison

Quantitative data from crystallographic studies are essential for comparison and analysis. The following tables summarize key data for representative this compound derivatives.

Table 1: Crystallographic Data for Selected Derivatives

| Parameter | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[9] | 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[3] |

| Formula | C₁₆H₁₁ClN₂O | C₁₇H₁₄N₂O₂ |

| Molar Mass | 282.72 g/mol | 278.30 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 16.0429 (4) | 8.6207 (1) |

| b (Å) | 4.8585 (1) | 7.1695 (1) |

| c (Å) | 16.7960 (4) | 22.9228 (3) |

| β (°) | 96.581 (1) | 99.168 (1) |

| Volume (ų) | 1300.53 (5) | 1398.67 (3) |

| Z | 4 | 4 |

| R-factor (R₁) | 0.040 | 0.044 |

Table 2: Key Intermolecular Contacts

| Interaction Type | Derivative | Donor-Acceptor | D-A Distance (Å) |

| C-H···O Hydrogen Bond | 3-(4-Chlorophenyl)-...[9] | C-H···O=C | ~3.2 - 3.4 |

| π-π Stacking | 3-(4-Chlorophenyl)-...[9] | Pyrazole···Phenyl | 3.758 (1) |

| C-H···π Interaction | 3-Methyl-5-phenoxy-...[3] | C-H···π (Phenyl) | Not specified |

Conclusion and Future Directions

The crystallographic analysis of this compound derivatives provides indispensable knowledge for the fields of medicinal chemistry and materials science. This guide has demonstrated that while the core molecular geometry is relatively conserved, the supramolecular assembly is highly dependent on the nature and position of substituents.

The detailed structural data reveal that weak interactions, such as C-H···O hydrogen bonds and π-π stacking, are the primary driving forces for crystal packing.[5][9] Understanding these interactions allows researchers to anticipate and potentially control the solid-state properties of new derivatives. For drug development professionals, this knowledge is critical for identifying and characterizing polymorphs, which can have profound implications for a drug's performance. Future work in this area will undoubtedly leverage computational tools alongside experimental crystallography to predict crystal packing and design molecules with optimized solid-state characteristics for enhanced therapeutic efficacy.[11]

References

- 1. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]

- 2. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Reactivity and Chemical Behavior of 1-phenyl-1H-pyrazole-3-carbaldehyde

Abstract

1-phenyl-1H-pyrazole-3-carbaldehyde (CAS No: 40261-59-4) is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a reactive aldehyde group appended to an aromatic pyrazole core, offers a versatile platform for the construction of complex molecular entities. This guide provides a comprehensive exploration of its synthesis, chemical reactivity, and applications, with a focus on the underlying principles that govern its behavior. We will delve into key transformations such as oxidation, reduction, and condensation reactions, and illustrate its utility as a precursor for diverse, biologically active compounds and functional materials.

Core Molecular Profile and Significance

The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous pharmaceuticals due to its favorable metabolic stability and ability to engage in various biological interactions. This compound serves as a key intermediate, leveraging the reactivity of its aldehyde functional group for extensive chemical modification.[2] This makes it an invaluable tool for developing novel therapeutics, agrochemicals, and functional materials like dyes and fluorescent probes.[2]

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 40261-59-4 | [1][2][3] |

| Molecular Formula | C₁₀H₈N₂O | [1][2][3] |

| Molecular Weight | 172.18 g/mol | [1][2][3] |

| Purity | ≥95% | [2][3] |

| Appearance | Solid | |

| Storage Conditions | 2-8°C, under inert atmosphere | [1][2][3] |

Synthesis of the Pyrazole Core: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich aromatic and heterocyclic rings.[4][5] It is the cornerstone for synthesizing pyrazole-4-carbaldehydes and can be adapted for the 3-carbaldehyde isomer, typically starting from appropriately substituted hydrazones.[6][7][8] The reaction involves an electrophilic substitution by the Vilsmeier reagent (a chloroiminium ion, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)), which simultaneously drives the cyclization and formylation.

The synthesis of substituted 1-phenyl-1H-pyrazole-4-carbaldehydes from acetophenone phenylhydrazones is a well-documented two-step process where the Vilsmeier-Haack reagent facilitates the cyclization and formylation.[8] While the direct synthesis of the 3-carbaldehyde isomer is less commonly detailed in general literature which often focuses on the 4-position, the underlying principle of cyclizing a hydrazone precursor followed by formylation remains a key strategy.

Caption: General synthetic workflow for pyrazole carbaldehydes.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a representative procedure adapted from methodologies for synthesizing substituted pyrazole aldehydes.[9][10]

Objective: To synthesize 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (a derivative illustrating the Vilsmeier-Haack cyclization).

Step 1: Preparation of the Vilsmeier-Haack Reagent

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place 10 mL of dimethylformamide (DMF).

-

Cool the flask in an ice bath to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) dropwise to the cooled DMF with constant stirring.

-

Maintain the temperature at 0°C during the addition. The formation of the chloroiminium salt (the Vilsmeier reagent) will occur.

Step 2: Cyclization and Formylation

-

To the freshly prepared Vilsmeier reagent, add the precursor N'-(1-phenylethylidene)benzohydrazide (0.004 mol) in small portions.

-

After the addition is complete, stir the reaction mixture at 60–65°C for approximately 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into crushed ice with vigorous stirring.

-

Neutralize the acidic solution by slowly adding solid sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash it thoroughly with cold water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the purified pyrazole carbaldehyde derivative.[9]

Chemical Reactivity: A Tale of Two Moieties

The chemical behavior of this compound is dominated by the interplay between the aromatic pyrazole ring and the electrophilic aldehyde group.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. This compound [myskinrecipes.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. degres.eu [degres.eu]

- 7. jocpr.com [jocpr.com]

- 8. asianpubs.org [asianpubs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives and Analogs of 1-Phenyl-1H-pyrazole-3-carbaldehyde: Synthesis, Properties, and Applications

This guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic potential of derivatives and analogs of 1-phenyl-1H-pyrazole-3-carbaldehyde. This class of compounds has garnered significant attention in medicinal chemistry due to the versatile reactivity of the pyrazole core and the aldehyde functional group, which serve as key synthons for the development of novel bioactive molecules.[1][2] The pyrazole scaffold is a privileged structure found in numerous pharmaceuticals, highlighting its importance in drug discovery.[3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space and therapeutic applications of these promising heterocyclic compounds.

The this compound Core: A Versatile Scaffold

The this compound core is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, substituted with a phenyl group at the N1 position and a formyl (carbaldehyde) group at the C3 position. The unique electronic properties and reactivity of this scaffold make it an excellent starting point for the synthesis of a diverse array of derivatives. The aldehyde group is particularly amenable to a variety of chemical transformations, including condensation and cyclization reactions, allowing for the construction of more complex molecular architectures.

Synthetic Methodologies: Accessing the Core and its Analogs

The Vilsmeier-Haack reaction is a cornerstone for the synthesis of pyrazole-4-carbaldehydes, including derivatives of the 1-phenyl-1H-pyrazole scaffold.[3][6][7][8] This reaction typically involves the formylation of an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent, which is prepared in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[3][6]

Vilsmeier-Haack Reaction Protocol for 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde

A common synthetic route to access 1,3-disubstituted pyrazole-4-carbaldehydes involves the cyclization of hydrazones using the Vilsmeier-Haack reagent.[3][7]

Experimental Protocol:

-

Preparation of the Hydrazone: A mixture of a substituted acetophenone (0.01 mol) and an acid hydrazide (0.01 mol) is refluxed in methanol (30 ml) with a few drops of glacial acetic acid for 2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon cooling, the precipitated hydrazone is filtered, washed with water, dried, and recrystallized from methanol.[3]

-

Vilsmeier-Haack Cyclization: The Vilsmeier-Haack reagent is prepared by adding phosphorus oxychloride (1.1 ml, 0.012 mol) to N,N-dimethylformamide (10 ml) at 0°C. The previously synthesized hydrazone (0.004 mol) is then added in small portions. The reaction mixture is stirred at 60-65°C for 4 hours.[3]

-

Work-up and Purification: The reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed thoroughly with water, and dried to yield the crude 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivative. Further purification can be achieved by recrystallization.[3]

Caption: Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes.

Known Derivatives and Analogs: A Landscape of Biological Activity

The versatility of the this compound scaffold has led to the development of a vast number of derivatives with a wide spectrum of biological activities. These derivatives often arise from modifications at the C3 and C4 positions of the pyrazole ring, as well as transformations of the carbaldehyde group.

Derivatives from Carbaldehyde Condensation Reactions

The aldehyde functionality is a prime site for derivatization. Condensation reactions with various amines, anilines, and other nucleophiles lead to the formation of Schiff bases (aldimines), which themselves can exhibit significant biological properties or serve as intermediates for further synthesis.[7]

Table 1: Biologically Active Derivatives of 1-Phenyl-1H-pyrazole-carbaldehydes

| Derivative Class | R-Group Modification | Biological Activity | Reference(s) |

| Aldimines | Condensation with substituted anilines | Analgesic, Anxiolytic | [7] |

| Chalcones | Claisen-Schmidt condensation with acetophenones | Antioxidant, 15-Lipoxygenase inhibitors | [4] |

| Thiophene Hybrids | Reaction with 2-aminothiophene-3-carbonitriles | Antibacterial, Anti-inflammatory, Antitubercular | [8] |

| Pyrazolines | Reaction with hydrazine hydrate and formic acid | Fluorescent probes, Cytotoxic | [9] |

Biological Activities of Pyrazole Derivatives

The pyrazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a broad range of pharmacological effects.[5][10][11]

-

Anti-inflammatory and Analgesic Activity: Several 1-benzoyl-3-(substituted phenyl)-1H-pyrazole-4-carbaldehydes have shown significant anti-inflammatory and analgesic properties.[3][11][12] The presence of electron-donating groups at the para position of the C3-phenyl ring appears to enhance these activities.[3]

-

Antioxidant Activity: Pyrazole derivatives, particularly those incorporating chalcone moieties, have been identified as potent antioxidants.[3][4] These compounds can scavenge free radicals and inhibit oxidative stress-related enzymes like 15-lipoxygenase.[4]

-

Anticancer Activity: The pyrazole scaffold is present in several approved anticancer drugs.[13] Derivatives of 1-phenyl-1H-pyrazole have been investigated for their cytotoxic effects against various cancer cell lines, with some showing promising activity as inhibitors of kinases and other cancer-related targets.[13][14]

-

Antimicrobial and Antifungal Activity: A wide range of pyrazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of bacteria and fungi, with some compounds showing activity comparable to standard antimicrobial agents.[10]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. allresearchjournal.com [allresearchjournal.com]

- 11. Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method - ProQuest [proquest.com]

- 12. sciensage.info [sciensage.info]

- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

The Versatile Virtuoso: 1-phenyl-1H-pyrazole-3-carbaldehyde as a Cornerstone in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Power of the Formyl Group

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of bioactive compounds, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs.[3][4][5][6] When functionalized with a carbaldehyde (formyl) group at the 3-position, the resulting molecule, 1-phenyl-1H-pyrazole-3-carbaldehyde, is transformed into a highly versatile and reactive building block for the synthesis of complex molecular architectures.

The aldehyde functionality serves as a linchpin for a diverse array of chemical transformations, including olefination, condensation, and multicomponent reactions. This guide, intended for researchers and professionals in the field of organic synthesis and drug development, will provide a comprehensive overview of the synthesis of this compound and delve into its extensive applications as a key intermediate. We will explore the mechanistic underpinnings of its reactivity and provide practical, field-proven insights into its use in constructing novel molecular entities with significant therapeutic and technological potential.

Synthesis of the Building Block: Crafting this compound

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring.[3][7] In this case, the starting material is typically a phenylhydrazone derived from an appropriate methyl ketone.[8]

The Vilsmeier-Haack reagent, a chloroiminium salt, is generated in situ from a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The phenylhydrazone then attacks the electrophilic Vilsmeier reagent, initiating a cyclization and subsequent formylation cascade to yield the desired pyrazole-3-carbaldehyde.

Typical Synthetic Protocol: Vilsmeier-Haack Reaction [8]

-

Preparation of the Phenylhydrazone: An appropriate acetophenone is condensed with phenylhydrazine in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid), and heated under reflux. The resulting phenylhydrazone can then be isolated.

-

Vilsmeier-Haack Formylation:

-

The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.

-

The previously synthesized phenylhydrazone is then added portion-wise to the Vilsmeier reagent.

-

The reaction mixture is heated, typically in the range of 60-70 °C, for several hours.

-

Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base such as sodium bicarbonate.

-

The precipitated product, this compound, is then collected by filtration, washed, and can be further purified by recrystallization.

-

The choice of reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the final product. The Vilsmeier-Haack reaction is a robust and scalable method, making this compound a readily accessible building block for synthetic chemists.

A Gateway to Complexity: Key Reactions of this compound

The aldehyde functionality of this compound is the key to its synthetic utility, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This section will detail some of the most important transformations of this versatile building block.

Olefination Reactions: Building Carbon-Carbon Double Bonds

The conversion of the carbonyl group into a carbon-carbon double bond is a fundamental transformation in organic synthesis. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful tools for achieving this, and this compound is an excellent substrate for these reactions.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a phosphorane) to produce an alkene.[1] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which have an electron-withdrawing group attached to the carbanion, generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

Illustrative Protocol: Wittig Reaction with a Stabilized Ylide [9]

-

Ylide Generation: A phosphonium salt, such as (carbethoxymethyl)triphenylphosphonium bromide, is suspended in a suitable solvent (e.g., THF) and treated with a strong base (e.g., sodium hydride) to generate the corresponding phosphorus ylide in situ.

-

Reaction with the Aldehyde: A solution of this compound in the same solvent is then added to the ylide solution at a controlled temperature (often 0 °C to room temperature).

-

Work-up and Purification: After the reaction is complete, it is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the corresponding (E)-α,β-unsaturated ester.

A popular modification of the Wittig reaction, the HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide.[10][11][12] A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during the work-up, simplifying purification.[12] The HWE reaction with stabilized phosphonates almost exclusively yields the (E)-alkene.[10][11][12]

Illustrative Protocol: Horner-Wadsworth-Emmons Reaction [13]

-

Phosphonate Deprotonation: A phosphonate, such as triethyl phosphonoacetate, is dissolved in an anhydrous solvent (e.g., THF) and treated with a base (e.g., sodium hydride) at 0 °C to generate the phosphonate carbanion.

-

Addition of the Aldehyde: this compound, dissolved in the same solvent, is then added dropwise to the carbanion solution.

-

Reaction Progression and Work-up: The reaction mixture is typically allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

-

Purification: The organic layer is dried and concentrated, and the resulting crude product is purified by column chromatography to afford the (E)-alkenoate.

The olefination of this compound provides a straightforward route to a variety of substituted alkenes, which can then be further functionalized, making this a crucial two-step process for building molecular complexity.

Condensation Reactions: Forging New Carbon-Nitrogen and Carbon-Carbon Bonds

Condensation reactions are another cornerstone of organic synthesis where the aldehyde functionality of this compound plays a pivotal role.

The reaction of this compound with primary amines readily forms Schiff bases (imines).[14][15][16] This reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate that subsequently dehydrates.[15] Schiff bases derived from pyrazole carbaldehydes are themselves of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[14][16] They also serve as versatile intermediates for the synthesis of other heterocyclic systems.

Typical Protocol: Schiff Base Synthesis [15]

-

Reactant Mixture: Equimolar amounts of this compound and a substituted aniline are dissolved in a suitable solvent, such as ethanol.

-

Acid Catalysis: A catalytic amount of a weak acid, like glacial acetic acid, is added to the mixture.

-

Reaction: The reaction mixture is heated under reflux for several hours.

-

Isolation: Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration and purified by recrystallization.

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base as a catalyst.[2][17][18] This reaction is a powerful method for C-C bond formation and is widely used to synthesize α,β-unsaturated compounds.

Illustrative Protocol: Knoevenagel Condensation with Malononitrile [19]

-

Reaction Setup: this compound and malononitrile are dissolved in a solvent such as ethanol or an aqueous medium.

-

Catalyst Addition: A catalytic amount of a mild base, for example, ammonium carbonate or piperidine, is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at ambient temperature. In some cases, sonication can be employed to accelerate the reaction.

-

Product Isolation: The product, a 2-(1-phenyl-1H-pyrazol-3-yl)methylene)malononitrile, often precipitates from the reaction mixture and can be isolated by filtration.

Multicomponent Reactions (MCRs): A Strategy for Diversity-Oriented Synthesis

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are a highly efficient and atom-economical approach to generating molecular diversity.[14] this compound is an excellent substrate for various MCRs, leading to the rapid construction of complex heterocyclic scaffolds. For instance, it can participate in reactions leading to the formation of pyrazolopyrimidines and other fused heterocyclic systems of significant interest in medicinal chemistry.[20][21]

Applications in the Synthesis of Bioactive Molecules

The true value of this compound as a building block is demonstrated by its application in the synthesis of molecules with significant biological activity. Derivatives of this pyrazole aldehyde have been investigated for a wide range of therapeutic applications.

-

Anticancer Agents: The pyrazole scaffold is a key component of many kinase inhibitors used in cancer therapy.[4][5][6] this compound serves as a starting point for the synthesis of novel pyrazole-containing compounds that can be screened for their ability to inhibit various kinases involved in cancer cell proliferation and survival. For example, it has been used to synthesize pyrazolo[1,5-a]pyrimidine derivatives that act as selective PI3Kδ inhibitors.[20]

-

Antimicrobial and Antifungal Agents: Schiff bases and other heterocyclic compounds derived from this compound have demonstrated promising antimicrobial and antifungal activities.[14] The ability to readily modify the structure by varying the amine component in Schiff base formation allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies.

-

Anti-inflammatory Agents: Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with celecoxib being a prominent example. This compound is a valuable precursor for the synthesis of novel pyrazole derivatives with potential as anti-inflammatory drugs.[8]

Conclusion: A Building Block of Enduring Importance

This compound has firmly established itself as a cornerstone in the field of organic synthesis. Its straightforward synthesis via the Vilsmeier-Haack reaction and the remarkable versatility of its aldehyde functionality make it an invaluable tool for synthetic chemists. From the construction of simple alkenes and Schiff bases to the assembly of complex, polycyclic heterocyclic systems through multicomponent reactions, this pyrazole derivative offers a reliable and efficient entry point to a vast chemical space. As the demand for novel bioactive molecules continues to grow, the strategic application of this compound is poised to play an increasingly important role in the discovery and development of the next generation of pharmaceuticals and advanced materials.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. journals.stmjournals.com [journals.stmjournals.com]

- 15. globalconference.info [globalconference.info]

- 16. researchgate.net [researchgate.net]

- 17. asianpubs.org [asianpubs.org]

- 18. Knoevenagel Condensation [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nanobioletters.com [nanobioletters.com]

literature review of 1-phenyl-1H-pyrazole-3-carbaldehyde research

An In-Depth Technical Guide to the Synthesis, Reactivity, and Applications of 1-phenyl-1H-pyrazole-3-carbaldehyde

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in the field of medicinal chemistry.[1][2][3] Their unique chemical properties and structural versatility have led to their incorporation into a wide array of pharmacologically active agents.[2][3] The pyrazole ring is a key structural motif in several approved drugs, such as the anti-inflammatory agent Celecoxib and the anabolic steroid Stanozolol.[1] The broad spectrum of biological activities associated with pyrazole derivatives includes antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties.[1][2]

Within this important class of compounds, this compound and its isomers, particularly pyrazole-4-carbaldehydes, serve as exceptionally valuable precursors and building blocks.[4] The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse molecular architectures such as chalcones, amides, Schiff bases, and more complex fused heterocyclic systems.[4] This guide provides a comprehensive overview of the synthesis, chemical reactivity, and therapeutic applications of this compound and its closely related isomers, offering field-proven insights for researchers in organic synthesis and drug development.

Core Synthesis: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of substituted pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][4][5][6] This reaction facilitates the introduction of a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[6][7] In the context of pyrazole synthesis, the Vilsmeier-Haack reaction uniquely accomplishes both cyclization and formylation in a single pot, starting from readily available acetophenone phenylhydrazones.

The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic chloroiminium ion, generated in situ from a mixture of a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][8] The acetophenone phenylhydrazone intermediate, formed by the condensation of a substituted acetophenone with phenylhydrazine, then acts as the nucleophile. The Vilsmeier reagent attacks the enamine tautomer of the hydrazone, initiating an electrophilic substitution that is followed by cyclization and subsequent elimination to yield the aromatic pyrazole ring, formylated at the 4-position. The choice of DMF/POCl₃ is critical as it provides the necessary electrophile for formylation and facilitates the dehydration and cyclization steps.

Experimental Protocol: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

This protocol is a representative example of the Vilsmeier-Haack synthesis.[1][4][9]

Step 1: Synthesis of Acetophenone Phenylhydrazone (Intermediate)

-

In a round-bottom flask, combine acetophenone (40 mmol) and phenylhydrazine (40 mmol).

-

Add 5 mL of ethanol and 2-3 drops of glacial acetic acid as a catalyst.

-

Heat the mixture under reflux for 2 hours or expose to microwave irradiation (200 W) for 5-15 minutes.[1][4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice.

-

Filter the resulting precipitate, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain the pure hydrazone intermediate.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 0.012 mol) to ice-cold N,N-dimethylformamide (DMF, 10 mL).

-

To this cold reagent, add the acetophenone phenylhydrazone intermediate (0.004 mol) in small portions.

-

Stir the reaction mixture at 60-70°C for 4-6 hours.[1][9] The reaction progress should be monitored by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice with constant stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[9]

-

The solid product, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, will precipitate out.

-

Filter the solid, wash with cold water, and dry. Purify the crude product by recrystallization from methanol or ethanol.

Table 1: Comparison of Synthetic Methodologies

| Starting Material | Reaction | Key Reagents | Solvent | Time | Yield | Reference |

| Acetophenone Phenylhydrazone | Vilsmeier-Haack | DMF, POCl₃ | DMF | 4-6 h | Good | [1][5] |

| Acetophenone, Phenylhydrazine | Microwave-Assisted Vilsmeier-Haack | DMF, POCl₃ | Ethanol | 5-15 min | Good | [4] |

| 1-phenyl-1H-pyrazol-3-ol | Bromination, Lithiation, Formylation | Br₂, n-BuLi, DMF | THF | ~2 h | 70% (formylation step) | [10][11] |

| 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde | Triflation, Suzuki Coupling | Tf₂O, Phenylboronic acid, Pd(PPh₃)₄ | Dioxane/Water | 12 h | 50-94% (coupling step) | [10][11] |

Chemical Reactivity and Derivatization Pathways

The aldehyde group at the C4 position of the pyrazole ring is a versatile functional handle for constructing a diverse library of derivatives. Its reactivity allows for numerous transformations, making this compound a critical intermediate in organic synthesis.

1. Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles.

-